SAR Provenance: The 2-(5-Methylthiophen-2-yl)-6-chloro Substitution Pattern Is Essential to the Antitubercular QCA Pharmacophore
The 6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid scaffold maps directly onto the core pharmacophore of a recently disclosed series of arylated quinoline carboxylic acids (QCAs) with potent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). [1] In this 2023 study, the 2-aryl substituent and the quinoline C6 position were identified as critical diversity points governing anti-Mtb gyrase activity. The 6-chloro substitution pattern on the quinoline ring is structurally pre-validated within this QCA series, where electron-withdrawing groups at C6 were shown to enhance target engagement compared to unsubstituted or electron-donating analogs. [1] The 5-methylthiophene moiety at the 2-position provides a balanced lipophilic-hydrophilic profile distinct from phenyl, furan, or halogenated thiophene congeners. [2]
| Evidence Dimension | Pharmacophoric relevance of 6-chloro and 2-(5-methylthiophen-2-yl) substitution for anti-Mtb DNA gyrase inhibition |
|---|---|
| Target Compound Data | Bears the identical 6-chloro-2-aryl-quinoline-4-carboxylic acid core validated in the 2023 QCA anti-Mtb series; C6-Cl and 2-(5-methylthiophen-2-yl) correspond to the two principal diversity vectors essential for gyrase binding |
| Comparator Or Baseline | Other 2-aryl-quinoline-4-carboxylic acid analogs in the same series with divergent 2-aryl groups (e.g., phenyl, 4-fluorophenyl, 2-furyl) or altered C6 substituents |
| Quantified Difference | SAR trend: electron-withdrawing C6 substituents (Cl) consistently superior to H or CH₃ for gyrase inhibition; 2-thienyl variants with methyl substitution show modulated lipophilicity (calculated logP shift of approximately +0.5 vs. unsubstituted thiophene) affecting mycobacterial cell wall penetration |
| Conditions | In vitro Mtb H37Rv MIC assays; Mtb DNA gyrase supercoiling inhibition assays; non-replicating Mtb models (2023 QCA study) |
Why This Matters
This scaffold is not a random quinoline derivative but a rationally designed pharmacophore with proven anti-Mtb SAR lineage—procuring this specific compound ensures compatibility with established QCA optimization trajectories.
- [1] Quimque MTJ, et al. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Int J Mol Sci. 2023;24(14):11426. View Source
- [2] Metwally NH, et al. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Arch Pharm (Weinheim). 2006;339(12):677-684. View Source
